molecular formula C7H10ClNO2 B14702520 2-Oxoazepane-1-carbonyl chloride CAS No. 24928-91-4

2-Oxoazepane-1-carbonyl chloride

Cat. No.: B14702520
CAS No.: 24928-91-4
M. Wt: 175.61 g/mol
InChI Key: LBXFCUWIEJKZFT-UHFFFAOYSA-N
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Description

2-Oxoazepane-1-carbonyl chloride: is a chemical compound with the molecular formula C7H10ClNO2 It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxoazepane-1-carbonyl chloride can be synthesized through the reaction of azepane with phosgene in the presence of a base such as N-ethyl-N,N-diisopropylamine. The reaction is typically carried out in an organic solvent like toluene, and the phosgene is introduced slowly to control the reaction temperature between 10°C and 17°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Oxoazepane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-oxoazepane-1-carboxylic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Solvents: Toluene, dichloromethane

    Catalysts: Bases like N-ethyl-N,N-diisopropylamine

Major Products:

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Carboxylic Acids: Formed by hydrolysis

Scientific Research Applications

2-Oxoazepane-1-carbonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: It is explored for the development of pharmaceuticals, particularly those involving nitrogen-containing heterocycles.

    Material Science: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-oxoazepane-1-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of tetrahedral intermediates, which then collapse to form the final products, such as amides or esters .

Comparison with Similar Compounds

  • 2-Oxoazepane-1-carboxylic acid
  • 2-Oxoazepane-1-amine
  • 2-Oxoazepane-1-ester

Uniqueness: 2-Oxoazepane-1-carbonyl chloride is unique due to its reactivity and versatility in forming various derivatives. Its ability to undergo substitution reactions with a wide range of nucleophiles makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-oxoazepane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO2/c8-7(11)9-5-3-1-2-4-6(9)10/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXFCUWIEJKZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70608633
Record name 2-Oxoazepane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24928-91-4
Record name N-(Chloroformyl)caprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24928-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxoazepane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70608633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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